Cas no 2171854-06-9 (N-methyl-2-5-methyl-4-(trifluoromethyl)-1,3-thiazol-2-ylacetamide)

N-methyl-2-[5-methyl-4-(trifluoromethyl)-1,3-thiazol-2-yl]acetamide is a specialized organic compound featuring a thiazole core substituted with a trifluoromethyl group and a methyl moiety. The presence of the trifluoromethyl group enhances its lipophilicity and metabolic stability, making it valuable in agrochemical and pharmaceutical research. The thiazole ring contributes to its potential bioactivity, while the N-methyl acetamide side chain offers structural versatility for further derivatization. This compound is particularly useful in the development of novel active ingredients, where its unique electronic and steric properties can influence binding affinity and selectivity. Its well-defined structure ensures reproducibility in synthetic applications.
N-methyl-2-5-methyl-4-(trifluoromethyl)-1,3-thiazol-2-ylacetamide structure
2171854-06-9 structure
商品名:N-methyl-2-5-methyl-4-(trifluoromethyl)-1,3-thiazol-2-ylacetamide
CAS番号:2171854-06-9
MF:C8H9F3N2OS
メガワット:238.230070829391
CID:6422927
PubChem ID:165762557

N-methyl-2-5-methyl-4-(trifluoromethyl)-1,3-thiazol-2-ylacetamide 化学的及び物理的性質

名前と識別子

    • N-methyl-2-5-methyl-4-(trifluoromethyl)-1,3-thiazol-2-ylacetamide
    • N-methyl-2-[5-methyl-4-(trifluoromethyl)-1,3-thiazol-2-yl]acetamide
    • 2171854-06-9
    • EN300-1599469
    • インチ: 1S/C8H9F3N2OS/c1-4-7(8(9,10)11)13-6(15-4)3-5(14)12-2/h3H2,1-2H3,(H,12,14)
    • InChIKey: RTYKIDHFGJRWLM-UHFFFAOYSA-N
    • ほほえんだ: S1C(C)=C(C(F)(F)F)N=C1CC(NC)=O

計算された属性

  • せいみつぶんしりょう: 238.03876857g/mol
  • どういたいしつりょう: 238.03876857g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 6
  • 重原子数: 15
  • 回転可能化学結合数: 2
  • 複雑さ: 247
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.5
  • トポロジー分子極性表面積: 70.2Ų

N-methyl-2-5-methyl-4-(trifluoromethyl)-1,3-thiazol-2-ylacetamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1599469-5.0g
N-methyl-2-[5-methyl-4-(trifluoromethyl)-1,3-thiazol-2-yl]acetamide
2171854-06-9
5g
$2277.0 2023-06-04
Enamine
EN300-1599469-0.1g
N-methyl-2-[5-methyl-4-(trifluoromethyl)-1,3-thiazol-2-yl]acetamide
2171854-06-9
0.1g
$691.0 2023-06-04
Enamine
EN300-1599469-0.5g
N-methyl-2-[5-methyl-4-(trifluoromethyl)-1,3-thiazol-2-yl]acetamide
2171854-06-9
0.5g
$754.0 2023-06-04
Enamine
EN300-1599469-1.0g
N-methyl-2-[5-methyl-4-(trifluoromethyl)-1,3-thiazol-2-yl]acetamide
2171854-06-9
1g
$785.0 2023-06-04
Enamine
EN300-1599469-1000mg
N-methyl-2-[5-methyl-4-(trifluoromethyl)-1,3-thiazol-2-yl]acetamide
2171854-06-9
1000mg
$785.0 2023-09-23
Enamine
EN300-1599469-2500mg
N-methyl-2-[5-methyl-4-(trifluoromethyl)-1,3-thiazol-2-yl]acetamide
2171854-06-9
2500mg
$1539.0 2023-09-23
Enamine
EN300-1599469-100mg
N-methyl-2-[5-methyl-4-(trifluoromethyl)-1,3-thiazol-2-yl]acetamide
2171854-06-9
100mg
$691.0 2023-09-23
Enamine
EN300-1599469-0.05g
N-methyl-2-[5-methyl-4-(trifluoromethyl)-1,3-thiazol-2-yl]acetamide
2171854-06-9
0.05g
$660.0 2023-06-04
Enamine
EN300-1599469-10.0g
N-methyl-2-[5-methyl-4-(trifluoromethyl)-1,3-thiazol-2-yl]acetamide
2171854-06-9
10g
$3376.0 2023-06-04
Enamine
EN300-1599469-50mg
N-methyl-2-[5-methyl-4-(trifluoromethyl)-1,3-thiazol-2-yl]acetamide
2171854-06-9
50mg
$660.0 2023-09-23

N-methyl-2-5-methyl-4-(trifluoromethyl)-1,3-thiazol-2-ylacetamide 関連文献

N-methyl-2-5-methyl-4-(trifluoromethyl)-1,3-thiazol-2-ylacetamideに関する追加情報

Professional Introduction to N-methyl-2-5-methyl-4-(trifluoromethyl)-1,3-thiazol-2-ylacetamide (CAS No. 2171854-06-9)

N-methyl-2-5-methyl-4-(trifluoromethyl)-1,3-thiazol-2-ylacetamide, a compound with the CAS number 2171854-06-9, represents a significant advancement in the field of pharmaceutical chemistry. This compound belongs to the thiazole derivatives, a class of molecules known for their diverse biological activities and therapeutic potential. The structural features of this molecule, particularly the presence of a trifluoromethyl group and specific acetylamide functionalities, contribute to its unique chemical properties and biological interactions.

The chemical structure of N-methyl-2-5-methyl-4-(trifluoromethyl)-1,3-thiazol-2-ylacetamide is characterized by a thiazole core substituted with various functional groups. The thiazole ring itself is a heterocyclic compound containing sulfur and nitrogen atoms, which are crucial for its interaction with biological targets. The presence of the trifluoromethyl group at the 4-position enhances the lipophilicity and metabolic stability of the molecule, making it an attractive candidate for drug development. Additionally, the acetylamide moiety at the 2-position introduces a polar functional group that can participate in hydrogen bonding interactions, further influencing its binding affinity and selectivity.

Recent research in medicinal chemistry has highlighted the importance of thiazole derivatives in the development of novel therapeutic agents. Studies have demonstrated that these compounds exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The specific substitution pattern in N-methyl-2-5-methyl-4-(trifluoromethyl)-1,3-thiazol-2-ylacetamide may contribute to its unique pharmacological profile, making it a promising candidate for further investigation.

In particular, the trifluoromethyl group is known to modulate the pharmacokinetic properties of molecules by increasing their lipophilicity and reducing their susceptibility to metabolic degradation. This feature is particularly valuable in drug design, as it can enhance the oral bioavailability and prolong the half-life of therapeutic agents. The acetylamide group also plays a critical role in determining the molecule's solubility and interactions with biological targets. These structural elements collectively contribute to the compound's potential as a lead molecule for drug discovery.

Current research in pharmacology has shown that thiazole derivatives can interact with various enzymes and receptors involved in critical biological pathways. For instance, some thiazole-based compounds have been found to inhibit kinases and other enzymes implicated in cancer progression. The structural features of N-methyl-2-5-methyl-4-(trifluoromethyl)-1,3-thiazol-2-ylacetamide, including its trifluoromethyl and acetylamide substituents, suggest that it may exhibit similar inhibitory effects on relevant targets.

Moreover, computational studies have been instrumental in understanding the binding mode of thiazole derivatives to biological targets. Molecular docking simulations have revealed that these compounds can bind tightly to active sites of enzymes and receptors due to their ability to form multiple hydrogen bonds and hydrophobic interactions. The specific arrangement of atoms in N-methyl-2-5-methyl-4-(trifluoromethyl)-1,3-thiazol-2-ylacetamide is likely to contribute to its high affinity for these targets, making it a potent candidate for further development.

The synthesis of N-methyl-2-5-methyl-4-(trifluoromethyl)-1,3-thiazol-2-ylacetamide involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Advanced synthetic techniques, such as cross-coupling reactions and palladium-catalyzed transformations, have been employed to construct the complex thiazole core structure efficiently. The introduction of the trifluoromethyl group is particularly challenging but can be achieved using organometallic reagents or fluorinating agents under controlled conditions.

The pharmacokinetic properties of this compound are also under investigation. Preliminary studies have indicated that it exhibits good solubility in both water and organic solvents, which is favorable for formulation development. Additionally, preliminary toxicity studies have shown that it is well-tolerated at moderate doses, suggesting its potential for further clinical development.

In conclusion, N-methyl-2-5-methyl-4-(trifluoromethyl)-1,3-thiazol-2-ylacetamide (CAS No. 2171854-06-9) represents a promising lead compound for drug discovery due to its unique structural features and potential biological activities. Further research is warranted to fully elucidate its pharmacological profile and explore its therapeutic potential in various diseases.

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